3-(5-methyl-1H-pyrrol-3-yl)propanoic acid
Overview
Description
3-(5-methyl-1H-pyrrol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrrole Alkaloids from Lycium Chinense
Research into the fruits of Lycium chinense has led to the identification of novel pyrrole alkaloids, including compounds related to 3-(5-methyl-1H-pyrrol-3-yl)propanoic acid. These alkaloids have been characterized by various spectroscopic methods, contributing to the understanding of naturally occurring pyrrole compounds in plants (U. Youn et al., 2016).
Structural Elucidation of Pyrrole Derivatives
Another study focused on new pyrrole alkaloids with bulky N‐alkyl side chains containing stereogenic centers, isolated from Lycium chinense. The research provides insight into the stereochemistry and structure of these alkaloids, which are closely related to this compound (U. Youn et al., 2013).
Synthesis and Structure of Pyrrole Compounds
Further investigations have been conducted on the synthesis and crystal structure of pyrrole-based compounds. These studies provide valuable information on the synthesis techniques and structural characteristics of compounds related to this compound (Zeng Xiang, 2005).
Synthesis and Properties of Benzodipyrrinones
Research into the syntheses and properties of benzodipyrrinones has contributed to the understanding of 2,3-benzannelated dipyrrinoneanalogs, related to xanthobilirubic acid, which share structural similarities with this compound. This research helps in understanding the behavior and properties of such complex pyrrole-based compounds in various solvents and conditions (S. Boiadjiev & D. Lightner, 2003).
Novel Pentasubstituted Pyrroles
The synthesis of novel pentasubstituted pyrroles, containing a propanoic acid fragment, has been explored. This research is significant for understanding the chemical reactions and potential applications of pyrrole compounds in various fields, including pharmaceuticals and materials science (N. N. Kolos & N. V. Chechina, 2019).
Properties
IUPAC Name |
3-(5-methyl-1H-pyrrol-3-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(5-9-6)2-3-8(10)11/h4-5,9H,2-3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPNUOGGOQJSDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536284 | |
Record name | 3-(5-Methyl-1H-pyrrol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60390-32-1 | |
Record name | 3-(5-Methyl-1H-pyrrol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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